6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide - 885949-61-1

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Catalog Number: EVT-1617880
CAS Number: 885949-61-1
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It demonstrates a 3-fold greater inhibitory activity than revaprazan, another acid pump antagonist, in ion-tight assays. [] This compound exhibits a highly selective profile and a competitive and reversible mode of action. []

Relevance: PF-03716556 shares the core imidazo[1,2-a]pyridine structure and the carboxamide side chain with 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide. The presence of similar functional groups suggests these compounds belong to the same chemical class and may exhibit related biological activity. []

5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine (Revaprazan)

Compound Description: Revaprazan is an acid pump antagonist that has been marketed for the treatment of gastroesophageal reflux disease. [] It serves as a comparator compound for PF-03716556 in terms of inhibitory activity. []

Relevance: Revaprazan belongs to the same pharmacological class as 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide: acid pump antagonists. While it doesn't share the imidazo[1,2-a]pyridine core, it targets the same biological pathway, suggesting potential functional similarities. []

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

Compound Description: CJ-033,466 is a novel, potent, and selective 5-hydroxytryptamine4 (5-HT4) receptor partial agonist. It possesses nanomolar agonistic activities for the 5-HT4 receptor and exhibits 1000-fold greater selectivity for the 5-HT4 receptor over other 5-HT and dopamine2 receptors. [] CJ-033,466 exhibits a superior in vitro profile compared to other 5-HT4 agonists like cisapride, mosapride, and tegaserod. []

Relevance: CJ-033,466 is structurally related to 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide through the shared 6-chloroimidazo[1,2-a]pyridine core and carboxamide side chain. Although their specific biological targets differ, the structural similarities suggest potential overlap in their chemical properties. []

6-Chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide (123I-CLINDE)

Compound Description: 123I-CLINDE is a radiolabeled SPECT imaging agent used for the quantification of translocator protein (TSPO) binding in humans. It is structurally related to PET ligands such as 18F-PBR111 and 18F-DPA-714. []

Relevance: 123I-CLINDE shares the 6-chloroimidazo[1,2-a]pyridine core structure with 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide. Both compounds belong to the imidazo[1,2-a]pyridine class, suggesting potential similarities in their chemical behavior and properties. []

N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759)

Compound Description: ND-09759 is a promising lead compound for the treatment of active tuberculosis. It belongs to the imidazo[1,2-a]pyridine family and exhibits low nM minimal inhibitory concentrations (MIC) against M. tuberculosis in vitro. []

Relevance: ND-09759 shares the imidazo[1,2-a]pyridine core structure and the carboxamide side chain with 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide. The presence of these common structural features suggests these compounds are members of the same chemical class and might possess some overlapping pharmacological properties. []

2-(6-Chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide Derivatives (PBR102 and PBR111)

Compound Description: PBR102 (fluoroethoxy-substituted) and PBR111 (fluoropropoxy-substituted) are derivatives with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). [] They are used in positron emission tomography (PET) to study PBR expression. []

Relevance: These compounds share the 6-chloroimidazo[1,2-a]pyridine core structure with 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide. The presence of this key structural element places them within the same chemical class, implying potential shared features and reactivity. []

6-chloro-2-(4′-iodophenyl)-3-(N,N-methylethyl)imidazo[1,2-a]pyridine-3-acetamide (CLINME)

Compound Description: CLINME is a high-affinity translocator protein (TSPO) ligand that has been radiolabeled with iodine-123 for SPECT imaging. It is selective for TSPO and can be used to detect neuroinflammatory changes in a rat model. []

Relevance: CLINME is structurally very similar to 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, sharing the core 6-chloroimidazo[1,2-a]pyridine structure and varying only in the substituents on the carboxamide side chain. This close structural resemblance suggests they may exhibit comparable chemical behavior and potentially share some pharmacological properties. []

Properties

CAS Number

885949-61-1

Product Name

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

IUPAC Name

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

InChI

InChI=1S/C10H10ClN3O2/c11-7-1-2-9-13-8(6-14(9)5-7)10(16)12-3-4-15/h1-2,5-6,15H,3-4H2,(H,12,16)

InChI Key

CTHJKOCOMSOFRO-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCO

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.